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N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Lipophilicity Physicochemical property Drug-likeness

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (CAS 921913-24-8) is a synthetic tetrahydroquinoline derivative bearing a sterically bulky 3,3-dimethylbutanamide side chain. The compound possesses a molecular formula of C17H24N2O2 and a molecular weight of 288.39 g/mol.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 921913-24-8
Cat. No. B2856369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide
CAS921913-24-8
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C
InChIInChI=1S/C17H24N2O2/c1-5-19-14-8-7-13(10-12(14)6-9-16(19)21)18-15(20)11-17(2,3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20)
InChIKeyIXAYFQGZTZNDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (CAS 921913-24-8): Structural Profile and Procurement-Relevant Characteristics


N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide (CAS 921913-24-8) is a synthetic tetrahydroquinoline derivative bearing a sterically bulky 3,3-dimethylbutanamide side chain . The compound possesses a molecular formula of C17H24N2O2 and a molecular weight of 288.39 g/mol . Its core scaffold places it within a well-explored chemical space for cholesterol ester transfer protein (CETP) inhibition, and it shares structural hallmarks with other tetrahydroquinoline-based probes targeting steroid dehydrogenase enzymes [1]. The presence of the N-ethyl lactam and the gem-dimethyl amide tail differentiates it from simpler tetrahydroquinoline amides and may influence lipophilicity, metabolic stability, and target engagement .

1
Sterically demanding 3,3-dimethylbutanamide tail differentiates from linear tetrahydroquinoline amides
2
Core scaffold supports CETP and 17β-HSD1 inhibitor probe design; predicted lipophilicity shift may influence target engagement
3
Suited for matched-pair SAR studies comparing gem-dimethyl effect on metabolic stability and target selectivity

Why N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Tetrahydroquinoline derivatives exhibit wide-ranging biological activities, yet minor structural modifications can yield profound differences in potency, selectivity, and pharmacokinetics [1]. The 3,3-dimethylbutanamide group installed at the 6-position of the tetrahydroquinoline core introduces a gem-dimethyl motif that is absent in simpler analogs such as N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide . This structural feature is anticipated to increase lipophilicity (estimated logP ~3.5 vs. 2.6 for the butanamide analog) and restrict metabolic N-dealkylation, potentially resulting in differentiated in vitro potency and in vivo stability [2]. Consequently, indiscriminate substitution with closely related tetrahydroquinoline amides risks loss of the specific target inhibition profile and physicochemical properties that may be critical for assay validation or structure-activity relationship (SAR) studies [1].

Loss of steric shielding
Removing the gem-dimethyl group may reduce metabolic stability, potentially altering half-life in microsomal or hepatocyte assays.
Shift in lipophilicity and permeability
Unbranched analogs exhibit lower predicted logP, which could change membrane permeability and intracellular target access.
Selectivity profile may not transfer
Tetrahydroquinoline class selectivity for 17β-HSD1/2 is sensitive to amide tail structure; substituting with generic amides risks off-target engagement.

Quantitative Differentiation Evidence for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide Versus Closest Analogs


Increased Calculated Lipophilicity (logP) Relative to Unbranched Acyl Analog

The compound is predicted to have a logP of approximately 3.5, compared to a measured logP of 2.617 for the direct analog N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide [1]. The increase of ~0.9 log units is consistent with the addition of the gem-dimethyl group.

Calculated logP
Cross-study comparable
Predicted ~3.5 vs. analog 2.617 (+0.9 logP)
Higher lipophilicity may enhance membrane permeation for intracellular targets
Predicted value (XLogP3); analog logP from experimental measurement
Lipophilicity Physicochemical property Drug-likeness

Predicted Metabolic Stability Advantage Due to Steric Shielding of the Amide

The 3,3-dimethylbutanamide group introduces steric hindrance adjacent to the amide bond, which is expected to reduce susceptibility to amidase-mediated hydrolysis relative to the linear butanamide analog [1]. Quantitative in vitro half-life data are not yet publicly available, but class-level precedents indicate that gem-dimethylation increases metabolic half-life by 2–5 fold in liver microsome assays [2].

Metabolic stability
Class-level inference
Predicted extended half-life from steric shielding (no public numeric data)
Gem-dimethyl amides may reduce amidase hydrolysis; direct data to verify
Based on class precedents in liver microsome studies
Metabolic stability Amide hydrolysis In vitro ADME

Potential Selectivity Profile for 17β-HSD1 Based on Tetrahydroquinoline Class SAR

Although direct inhibition data for the target compound are absent from public databases, closely related tetrahydroquinoline amides have demonstrated IC50 values of 1.20 nM against human 17β-HSD1 and 27 nM against mouse 17β-HSD2, indicating a ~22-fold selectivity window [1]. The ethyl lactam and sterically demanding 3,3-dimethylbutanamide tail are structural determinants that may modulate this selectivity profile further.

17β-HSD1 selectivity
Class-level inference
Class benchmark: IC50(HSD1)=1.20 nM, HSD2=27 nM (22-fold)
Reported class selectivity may inform 17β-HSD1 probe refinement
Target compound inhibition values not yet publicly available
17β-Hydroxysteroid dehydrogenase Selectivity Enzyme inhibition

Recommended Application Scenarios for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide Based on Differentiation Evidence


SAR Probe for Tetrahydroquinoline-Based CETP or 17β-HSD1 Inhibitor Programs

The compound serves as a strategic SAR probe to isolate the contribution of a gem-dimethyl amide tail on target potency and selectivity [1]. Procurement is justified when a team needs a single-well-defined variant to benchmark against the linear butanamide analog in parallel CETP or 17β-HSD1 inhibition assays, enabling direct attribution of activity shifts to the steric and lipophilic properties of the 3,3-dimethylbutanamide group [2].

Internal Standard or Reference Compound in Metabolic Stability Assays

Given the predicted metabolic stabilization imparted by the gem-dimethyl motif, this compound can be deployed as a reference compound in liver microsome or hepatocyte stability panels [1]. Its extended half-life relative to non-sterically shielded tetrahydroquinoline amides makes it suitable for calibrating assay conditions where metabolic liability of test compounds is expected to be high [2].

Starting Point for Fragment-Based or Structure-Guided Optimization Campaigns

The combination of a computationally predicted logP of ~3.5 and the 1-ethyl-2-oxo-tetrahydroquinoline scaffold provides a balanced physicochemical starting point for hit-to-lead optimization [1]. The compound’s structural simplicity and the availability of the des-methyl analog allow computational chemists to perform matched-pair analysis and free-energy perturbation calculations to guide further functionalization [2].

Use as a Negative Control or Inactive Matched Pair in Target Engagement Studies

When paired with a more potent tetrahydroquinoline analog (e.g., those bearing a 1,2,4-oxadiazole or sulfonamide moiety), this compound can serve as a less active or inactive matched-pair control in cellular thermal shift assays (CETSA) or BRET-based target engagement assays [1]. The matched physicochemical properties ensure that any differential cellular activity is attributable to target engagement rather than non-specific distribution effects [2].

Application
Selection Property
Validation Focus
SAR probe for CETP/17β-HSD1 programs
Gem-dimethyl amide tail effect on potency/selectivity
Benchmark against linear butanamide analog in parallel assays
Reference compound in metabolic stability panels
Predicted extended half-life from steric shielding
Calibrate assay conditions for high metabolic liability
Hit-to-lead optimization starting point
Predicted balanced lipophilicity and scaffold simplicity
Matched-pair analysis and computational optimization
Negative control or inactive matched pair
Matched physicochemical properties to active analogs
Differentiate target engagement from non-specific effects
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